2-Bromo-1-(3-methylcyclohexyl)-ethanone
Description
2-Bromo-1-(3-methylcyclohexyl)-ethanone is a brominated ketone featuring a 3-methylcyclohexyl substituent. The 3-methylcyclohexyl group introduces steric bulk and lipophilicity, distinguishing it from aromatic analogs. This compound likely serves as an intermediate in organic synthesis, particularly in nucleophilic substitution or cyclization reactions, similar to other bromoethanones .
Properties
IUPAC Name |
2-bromo-1-(3-methylcyclohexyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15BrO/c1-7-3-2-4-8(5-7)9(11)6-10/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLBURIROQYTMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)C(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664412 | |
| Record name | 2-Bromo-1-(3-methylcyclohexyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
220270-23-5 | |
| Record name | 2-Bromo-1-(3-methylcyclohexyl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30664412 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-1-(3-methylcyclohexyl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(3-methylcyclohexyl)-ethanone typically involves the bromination of 1-(3-methylcyclohexyl)ethanone. This reaction can be carried out using bromine (Br2) in the presence of a suitable solvent, such as dichloromethane (DCM), under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar bromination techniques. The process may involve continuous flow reactors to ensure consistent quality and yield. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-1-(3-methylcyclohexyl)-ethanone can undergo various chemical reactions, including:
Oxidation: The bromine atom can be replaced by an oxygen atom, resulting in the formation of 2-bromo-1-(3-methylcyclohexyl)ethanoic acid.
Reduction: The compound can be reduced to form 1-(3-methylcyclohexyl)ethanone.
Substitution: The bromine atom can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium iodide (NaI) or potassium fluoride (KF) can be used in substitution reactions.
Major Products Formed:
Oxidation: 2-Bromo-1-(3-methylcyclohexyl)ethanoic acid
Reduction: 1-(3-methylcyclohexyl)ethanone
Substitution: Various derivatives depending on the nucleophile used
Scientific Research Applications
2-Bromo-1-(3-methylcyclohexyl)-ethanone has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.
Medicine: It may be utilized in the development of pharmaceuticals, particularly in the design of new drugs targeting specific biological targets.
Industry: Its unique chemical properties make it useful in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 2-Bromo-1-(3-methylcyclohexyl)-ethanone exerts its effects depends on the specific application. For example, in biological studies, it may interact with enzymes or receptors, leading to changes in biological processes. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
Comparison with Similar Bromoethanone Derivatives
Structural and Functional Group Variations
Bromoethanones vary primarily in their substituent groups, which critically influence their physical properties, reactivity, and applications. Below is a comparative analysis based on substituent categories:
Aromatic Substituted Bromoethanones
Heteroaromatic Substituted Bromoethanones
| 2-Bromo-1-(furan-2-yl)ethanone | Furan-2-yl | Key intermediate for imidazoline oxides and oxime derivatives . | | | 2-Bromo-1-(1H-pyrrolo[2,3-b]pyridin-3-yl)ethanone | Pyrrolopyridinyl | High-yield synthesis (92%); used in marine drug research . | |
Halogenated/Aliphatic Substituted Bromoethanones
| 2-Bromo-1-(3-methylcyclohexyl)ethanone | 3-Methylcyclohexyl | Hypothesized higher lipophilicity and steric hindrance vs. aromatic analogs. Likely lower melting point due to aliphatic group. | (Extrapolated) | | 2-Bromo-1-(2,4-dichlorophenyl)ethanone | 2,4-Dichlorophenyl | High reactivity in nucleophilic substitutions; industrial applications in agrochemicals . | |
Physicochemical Properties
- Melting Points : Aromatic derivatives (e.g., 4-hydroxyphenyl: crystalline solid ; 3-nitrophenyl: structurally characterized ) generally exhibit higher melting points than aliphatic analogs due to stronger intermolecular forces. The 3-methylcyclohexyl variant is expected to have a lower melting point.
- Solubility : Aliphatic substituents (e.g., cyclohexyl) enhance lipophilicity, favoring solubility in organic solvents like DCM or ethyl acetate, as seen in marine drug purification methods .
- Reactivity : Electron-withdrawing groups (e.g., nitro , halogens ) increase electrophilicity at the carbonyl carbon, accelerating nucleophilic attacks. The 3-methylcyclohexyl group may slow reactions due to steric hindrance.
Industrial and Pharmaceutical Relevance
- Pharmaceuticals : 4-Hydroxyphenyl derivatives are precursors to adrenaline analogs ; pyrrolopyridinyl variants are explored in marine drug discovery .
- Agrochemicals : Dichlorophenyl derivatives are intermediates in pesticide synthesis .
- Material Science : Methoxy-substituted compounds contribute to polymer and dye chemistry .
Biological Activity
2-Bromo-1-(3-methylcyclohexyl)-ethanone is a chemical compound characterized by the presence of a bromine atom attached to a carbon chain that includes a cyclohexyl group. Its molecular formula is and it has a molecular weight of approximately 215.09 g/mol. This compound is of interest due to its potential biological activity and interactions with various biomolecules, which may lead to therapeutic applications.
- IUPAC Name : 2-bromo-1-(3-methylcyclohexyl)ethanone
- Molecular Formula :
- Molecular Weight : 215.09 g/mol
- InChI Key : ODLBURIROQYTMI-UHFFFAOYSA-N
Biological Activity
Research into the biological activity of this compound suggests that it may interact with various biological pathways, particularly in drug development where it could serve as an intermediate or active agent. The compound's structure allows for potential reactivity with nucleophiles and electrophiles, making it a candidate for further study in medicinal chemistry.
Interaction Studies
Interaction studies have highlighted the compound's reactivity with different biomolecules. The following table summarizes some notable interactions:
| Interaction Type | Biomolecule | Effect |
|---|---|---|
| Nucleophilic Substitution | Various Nucleophiles | Formation of new carbon-nucleophile bonds |
| Redox Reactions | Cellular Enzymes | Potential modulation of enzyme activity |
Case Studies and Research Findings
Although extensive research specifically on this compound is sparse, some relevant studies provide insight into its potential applications:
- Therapeutic Applications : Preliminary research indicates that compounds similar in structure may exhibit biological activities such as antimicrobial or anticancer properties, suggesting that this compound could have analogous effects.
- Synthesis and Reactivity : The compound can be synthesized through the bromination of 1-(3-methylcyclohexyl)-ethanone. This process has been shown to yield high purity products under specific conditions, emphasizing its utility in organic synthesis .
- Comparative Analysis : A comparative analysis with structurally similar compounds (e.g., 2-Chloro-1-(3-methylcyclohexyl)-ethanone) reveals differences in reactivity due to the halogen substitution, which may influence biological interactions and efficacy.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
